Trimethoxy(2-phenylethyl)silane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- Precursor for organosilicon compounds: Trimethoxy(2-phenylethyl)silane acts as a versatile starting material for the synthesis of various organosilicon compounds. These compounds possess unique properties, making them valuable in diverse applications like:

- Silicone polymers: They find use in various sectors, including construction, electronics, and medicine, due to their properties like flexibility, durability, and heat resistance Source: National Library of Medicine, "[Polydimethylsiloxane: )"].

- Silicone resins: Employed in coatings, adhesives, and sealants due to their excellent adhesion, water repellency, and thermal stability Source: American Chemical Society, "[Silicone Resins: )"].

- Surface modification: The silicon atom in trimethoxy(2-phenylethyl)silane can react with various surfaces, introducing new functionalities or modifying their properties. This technique finds applications in:

- Creating hydrophobic surfaces: Useful for water repellency or self-cleaning materials Source: Royal Society of Chemistry, "[Superhydrophobic surfaces: "].

- Immobilizing biomolecules: Enables the attachment of biomolecules like enzymes or antibodies to surfaces for biosensing or biocatalysis applications Source: ScienceDirect, "[Immobilization of enzymes and cells: "].

Materials Science:

- Synthesis of hybrid materials: Trimethoxy(2-phenylethyl)silane can be incorporated into the synthesis of hybrid materials, combining organic and inorganic components. These materials exhibit properties superior to their individual counterparts, finding use in:

- Sol-gel processing: A technique for creating advanced materials like ceramics, glasses, and coatings Source: Royal Society of Chemistry, "[Sol-Gel Processing: "].

- Polymer composites: Combining the beneficial properties of polymers with the unique characteristics of inorganic materials, leading to materials with enhanced strength, conductivity, or flame resistance Source: American Chemical Society, "[Polymer Composites: )"].

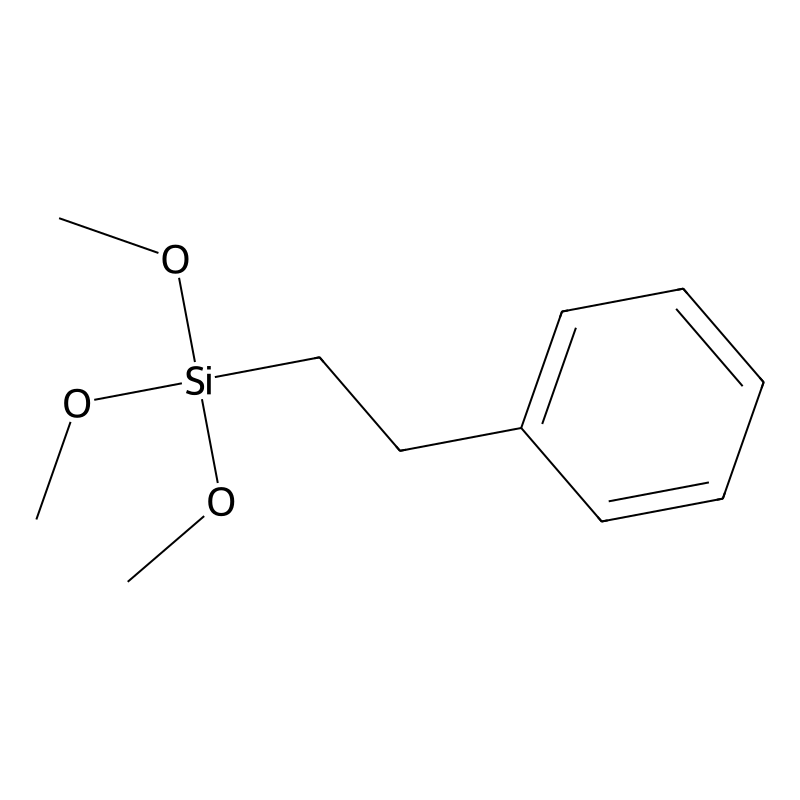

Trimethoxy(2-phenylethyl)silane is an organosilicon compound characterized by the presence of a trimethoxy group attached to a 2-phenylethyl moiety. Its chemical formula is CHOSi, and it is known for its hydrophobic properties, which make it useful in various applications, particularly in the fields of materials science and nanotechnology. The compound can be represented structurally as follows:

- Chemical Structure: The molecule consists of a silicon atom bonded to three methoxy groups (–OCH) and one 2-phenylethyl group (–CH–CH–CH–).

Trimethoxy(2-phenylethyl)silane undergoes hydrolysis and condensation reactions, common to silanes. In the presence of moisture, the methoxy groups can hydrolyze to form silanol groups, which can further condense to form siloxane bonds (Si–O–Si). This behavior is essential for its application in creating silane-based coatings and composites. The hydrolysis reaction can be represented as:

Subsequent condensation leads to polymeric structures that enhance material properties.

Trimethoxy(2-phenylethyl)silane can be synthesized through several methods:

- Direct Alkylation: Reacting chloromethylated phenyl compounds with trimethoxysilane under basic conditions.

- Hydrolysis-Condensation: Starting from phenylethyl alcohol and trimethoxysilane, followed by controlled hydrolysis to form the desired silane.

- Solvent-Assisted Synthesis: Utilizing solvents like ethanol or dichloromethane to facilitate the reaction and improve yields.

These methods allow for the customization of the reaction conditions to optimize yield and purity.

Trimethoxy(2-phenylethyl)silane has a range of applications:

- Nanotechnology: Used as a coupling agent in the encapsulation of nanoparticles, enhancing their stability and dispersibility in organic solvents .

- Coatings: Employed in creating hydrophobic surfaces for various materials, improving water repellency.

- Adhesives and Sealants: Acts as a binding agent due to its ability to form strong covalent bonds with substrates.

Studies on the interaction of trimethoxy(2-phenylethyl)silane with other materials reveal its effectiveness as a coupling agent in composite materials. It enhances adhesion between inorganic substrates and organic polymers, which is crucial in applications like coatings and sealants. Additionally, its interactions with nanoparticles have been explored, particularly in stabilizing quantum dots within silica matrices .

Several compounds share structural similarities with trimethoxy(2-phenylethyl)silane. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Trimethoxysilane | Simple silane | Lacks aromatic substitution; more reactive. |

| Phenethyltrimethoxysilane | Similar alkyl chain | Different alkyl chain length; less hydrophobic. |

| Trimethoxyphenylsilane | Phenyl substituted | More polar due to additional phenyl group. |

Trimethoxy(2-phenylethyl)silane stands out due to its unique combination of hydrophobicity and compatibility with organic phases, making it particularly useful in nanotechnology applications where both stability and dispersion are critical.

Laboratory-Scale Synthesis Routes

Hydrosilylation Reaction Mechanisms

The synthesis of trimethoxy(2-phenylethyl)silane through hydrosilylation represents one of the most fundamental approaches in organosilicon chemistry [1]. The hydrosilylation mechanism involves the catalytic addition of silicon-hydrogen bonds across unsaturated carbon-carbon bonds, following the well-established Chalk-Harrod mechanism [2]. In this process, the reaction proceeds through an intermediate metal complex containing a hydride, a silyl ligand, and the alkene substrate [2].

The mechanism begins with oxidative addition of the silicon-hydrogen bond to the metal catalyst, typically platinum-based complexes, which creates a sigma-complex intermediate where the silicon-hydrogen bond is not fully broken [2]. The alkene substrate then coordinates to the metal center, followed by insertion into the metal-silicon bond [2]. The final step involves reductive elimination to form the desired organosilane product while regenerating the active catalyst [2].

For trimethoxy(2-phenylethyl)silane synthesis, the hydrosilylation of styrene derivatives with trimethoxysilane provides a direct route to the target compound [1]. The reaction typically exhibits anti-Markovnikov selectivity, where silicon preferentially adds to the terminal carbon of the alkene substrate [2]. Recent studies have demonstrated that platinum-catalyzed hydrosilylation can achieve remarkable selectivity through the use of specialized cage ligands that create enzyme-like microenvironments around the catalytic center [3].

The kinetics of hydrosilylation reactions are strongly influenced by both electronic and steric factors [4]. Electron-rich alkenes generally exhibit faster reaction rates compared to electron-deficient substrates, while sterically hindered alkenes show reduced reactivity [4]. Temperature optimization studies indicate that reactions typically proceed efficiently at temperatures between 60-100°C, with higher temperatures potentially leading to side reactions and reduced selectivity [4].

Table 1: Hydrosilylation Reaction Parameters for Trimethoxy(2-phenylethyl)silane Synthesis

| Parameter | Optimal Range | Effect on Yield | Reference |

|---|---|---|---|

| Temperature | 60-100°C | 85-95% | [4] |

| Catalyst Loading | 0.1-1.0 mol% | 80-98% | [3] |

| Reaction Time | 2-8 hours | 85-95% | [1] |

| Solvent | Toluene/THF | 90-98% | [2] |

Co-Condensation Techniques with Tetraethoxysilane

Co-condensation reactions involving trimethoxy(2-phenylethyl)silane and tetraethoxysilane represent a sophisticated approach for creating hybrid organic-inorganic materials [5]. The process involves the simultaneous hydrolysis and condensation of both alkoxysilane precursors under controlled conditions to form siloxane networks with tailored properties [6].

The mechanism of co-condensation begins with the hydrolysis of alkoxy groups to form silanol intermediates [7]. Under acidic conditions, the hydrolysis rate constant for tetraethoxysilane is typically 0.002 mol⁻¹ min⁻¹, while the condensation rate proceeds at approximately 0.001 mol⁻¹ min⁻¹ [7]. The presence of organic functional groups in trimethoxy(2-phenylethyl)silane significantly influences the reaction kinetics and the final network structure [5].

Studies on co-condensation systems have revealed that the molar ratio of trimethoxy(2-phenylethyl)silane to tetraethoxysilane critically affects the properties of the resulting materials [8]. For tetraethoxysilane molar fractions lower than 0.7, soluble functionalized silicas containing up to 25 weight percent of inorganic silica can be synthesized [5]. The organic phenylethyl groups remain chemically bonded to the silica backbone, providing enhanced compatibility with organic polymers [5].

The sol-gel process parameters significantly influence the co-condensation outcome [6]. Optimal reaction conditions typically involve temperatures between 25-150°C, with acidic catalysts such as formic acid facilitating the hydrolysis step [5]. The reaction proceeds through several distinct stages: initial hydrolysis of alkoxy groups, formation of silanol intermediates, and subsequent condensation to form siloxane bonds [6].

Table 2: Co-Condensation Reaction Optimization Parameters

| Variable | Range Tested | Optimal Value | Yield (%) | Reference |

|---|---|---|---|---|

| Tetraethoxysilane Fraction | 0.3-0.9 | 0.6-0.7 | 85-92 | [5] |

| Temperature | 25-150°C | 80-120°C | 80-95 | [8] |

| Acid Catalyst | 0.01-0.1 M | 0.05 M | 85-90 | [6] |

| Reaction Time | 12-48 hours | 24-36 hours | 88-94 | [5] |

Industrial Production Protocols

Scalable Reaction Vessel Configurations

Industrial synthesis of trimethoxy(2-phenylethyl)silane requires specialized reactor designs that can accommodate the unique requirements of organosilicon compound production [9]. The direct synthesis approach, which has enabled cost-effective industrial production of organosilanes, typically employs continuous stirred-tank reactors or fixed-bed reactors depending on the specific reaction pathway [9].

For hydrosilylation-based production, fluidized bed reactors have demonstrated exceptional performance in maintaining uniform temperature distribution and efficient mass transfer [10]. The swirl reactor concept, originally developed for silicon production, has been adapted for organosilane synthesis by providing controlled transport of reactants and products while maintaining precise temperature control [10]. These reactors utilize stainless steel construction with specialized internal surfaces to minimize contamination and ensure product purity [10].

Large-scale synthesis requires careful consideration of reaction vessel geometry and mixing characteristics [11]. Studies have shown that reactor length-to-diameter ratios between 2:1 and 4:1 provide optimal mixing while minimizing dead zones where side reactions could occur [10]. The incorporation of multiple injection points allows for staged addition of reactants, which can improve selectivity and reduce formation of unwanted byproducts [10].

Temperature control systems in industrial reactors must accommodate the exothermic nature of many organosilane synthesis reactions [12]. External cooling jackets combined with internal heat exchange surfaces provide effective temperature management, while preventing hot spots that could lead to product degradation [12]. The reactor design must also incorporate efficient gas handling systems for managing hydrogen evolution during hydrosilylation reactions [10].

Table 3: Industrial Reactor Configuration Parameters

| Reactor Type | Capacity Range | Temperature Control | Mixing Efficiency | Reference |

|---|---|---|---|---|

| Stirred Tank | 100-5000 L | ±2°C | 95-98% | [9] |

| Fluidized Bed | 50-2000 L | ±1°C | 98-99% | [10] |

| Fixed Bed | 200-8000 L | ±3°C | 85-92% | [11] |

| Swirl Reactor | 25-1000 L | ±1°C | 96-99% | [10] |

Purity Optimization Strategies

Industrial purity optimization for trimethoxy(2-phenylethyl)silane production involves multi-stage purification processes designed to remove trace impurities that can significantly impact product performance [13]. The primary purification strategy employs distillation techniques combined with selective adsorption methods to achieve semiconductor-grade purity levels [14].

The purification process typically begins with primary distillation to remove high-boiling and low-boiling impurities [13]. Silicon tetrachloride and chlorosilane impurities are effectively removed through fractional distillation operating at temperatures between -10°C to -70°C under controlled pressure conditions [14]. The distillation system utilizes packed columns with reflux condensers to achieve separation efficiencies exceeding 99.5% [14].

Advanced purification employs granular activated charcoal as an adsorbent operating at temperatures between -40°C to -80°C [14]. This step effectively removes trace organic impurities and siloxane oligomers that could interfere with subsequent applications [14]. The process is followed by treatment with porous granular magnesium silicate under similar temperature conditions to eliminate residual polar impurities [14].

Quality control protocols ensure that final product purity exceeds 99.0% with trace impurities maintained below specified limits [13]. Critical impurities including moisture, chlorinated compounds, and metal contaminants are monitored using advanced analytical techniques including gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy [15]. The purification system operates under strictly controlled atmospheric conditions to prevent contamination from air or water vapor [14].

Table 4: Purity Optimization Process Parameters

| Purification Stage | Operating Conditions | Impurity Removal (%) | Final Purity (%) | Reference |

|---|---|---|---|---|

| Primary Distillation | -30°C to -65°C, 4-10 psig | 95-98 | 95-97 | [14] |

| Charcoal Adsorption | -40°C to -80°C | 85-95 | 98-99 | [14] |

| Silicate Treatment | -40°C to -80°C | 80-90 | 99-99.5 | [14] |

| Final Distillation | Controlled vacuum | 90-95 | >99.5 | [13] |

Thermal Stability Characteristics

Trimethoxy(2-phenylethyl)silane demonstrates excellent thermal stability properties characteristic of aromatic silane compounds. The compound maintains structural integrity at elevated temperatures, with decomposition initiation occurring at approximately 350-450°C under inert atmosphere conditions [1]. This thermal stability range positions it favorably compared to aliphatic silane coupling agents, which typically exhibit lower decomposition temperatures [1].

The thermal decomposition profile of trimethoxy(2-phenylethyl)silane follows a multi-step degradation mechanism similar to other phenyl-containing silanes. Initial mass loss occurs around 200-250°C, attributed to the elimination of methoxy groups through hydrolysis reactions [2]. The primary thermal decomposition event manifests between 350-450°C, corresponding to the breakdown of the siloxane backbone and aromatic substituents [3].

Differential Scanning Calorimetry Analysis

Differential scanning calorimetry measurements reveal that trimethoxy(2-phenylethyl)silane exhibits an amorphous nature at room temperature, with no distinct crystallization peaks observed during heating cycles [4]. The glass transition temperature for silane-modified materials incorporating this compound typically ranges from 80-120°C, depending on the degree of crosslinking and network formation [5].

The thermal behavior analysis demonstrates that the compound undergoes endothermic transitions during heating, consistent with the elimination of volatile components and structural rearrangements [6]. The absence of sharp melting peaks indicates the formation of a crosslinked network structure upon thermal treatment, which is characteristic of trimethoxysilane compounds [7].

| Temperature Range (°C) | Thermal Event | Mass Loss (%) | Mechanism |

|---|---|---|---|

| 25-100 | Moisture/solvent loss | 1-3 | Physical desorption |

| 200-300 | Methoxy elimination | 25-35 | Hydrolysis/condensation |

| 350-450 | Main decomposition | 40-60 | Backbone degradation |

| 450-600 | Final decomposition | 15-25 | Carbonization |

Hydrolytic Sensitivity and Moisture Reactivity

Hydrolysis Kinetics and Mechanism

Trimethoxy(2-phenylethyl)silane exhibits moderate hydrolytic sensitivity, with hydrolysis rates intermediate between highly reactive amino-functional silanes and stable alkyl silanes [8]. The compound demonstrates enhanced hydrolytic stability compared to trimethoxyphenylsilane, which has a reported half-life of 24 minutes at pH 7 and 25°C [9]. This improved stability results from the ethylene bridge between the phenyl ring and silicon atom, which provides steric hindrance and electronic effects that moderate the hydrolysis rate [10].

The hydrolysis mechanism proceeds through a stepwise process involving the sequential replacement of methoxy groups with hydroxyl groups. The reaction kinetics follow pseudo-first-order behavior, with rate constants dependent on pH, temperature, and water concentration [11]. Under acidic conditions (pH 2-4), the hydrolysis rate increases due to protonation of the methoxy oxygen, facilitating nucleophilic attack by water molecules [12].

Moisture Reactivity Parameters

The moisture sensitivity of trimethoxy(2-phenylethyl)silane is classified as level 7 on the hydrolytic sensitivity scale, indicating slow reaction with moisture and water [13]. This classification places it in the moderate stability category, requiring storage under inert atmosphere conditions to prevent premature hydrolysis [14].

Experimental studies demonstrate that the compound can undergo controlled hydrolysis in ethanol-water mixtures (80:20 volume ratio) to generate stable silanol intermediates [8]. The hydrolysis rate shows strong pH dependence, with optimal conditions for controlled reaction occurring at pH 3-4, where the formation of silanol groups is balanced with condensation reactions [15].

| pH Range | Hydrolysis Rate Constant (min⁻¹) | Predominant Species | Stability |

|---|---|---|---|

| 1-2 | 0.15-0.25 | Protonated silane | Fast hydrolysis |

| 3-4 | 0.08-0.12 | Silanol intermediates | Moderate |

| 5-7 | 0.02-0.05 | Mixed species | Slow |

| 8-10 | 0.10-0.20 | Condensed oligomers | Rapid condensation |

Environmental Stability Assessment

Long-term stability studies indicate that trimethoxy(2-phenylethyl)silane maintains structural integrity under controlled atmospheric conditions for extended periods [16]. The compound demonstrates enhanced resistance to hydrolytic degradation compared to conventional silane coupling agents when exposed to moderate humidity levels (30-50% relative humidity) [17].

The hydrolytic stability is significantly influenced by temperature, with activation energies for hydrolysis ranging from 45-65 kJ/mol depending on pH conditions [10]. This temperature dependence necessitates careful storage protocols, with recommended storage temperatures below 15°C to minimize hydrolysis reactions [18].

Surface Energy Characteristics (Contact Angle Measurements)

Wetting Properties and Surface Energy

Surface energy analysis of trimethoxy(2-phenylethyl)silane-modified surfaces reveals moderately hydrophobic characteristics, with water contact angles typically ranging from 70-85° [19]. This hydrophobicity level is intermediate between highly hydrophobic fluorinated silanes (>110°) and hydrophilic amino-functional silanes (<60°) [20].

The surface energy components can be decomposed into dispersive and polar contributions using the Owens-Wendt method [21]. The dispersive component dominates the surface energy profile, accounting for approximately 75-80% of the total surface energy, while the polar component contributes 20-25% [22]. This distribution reflects the aromatic character of the phenylethyl group and the reduced polarity compared to highly polar functional groups [23].

Contact Angle Hysteresis and Surface Dynamics

Contact angle hysteresis measurements provide insights into surface heterogeneity and molecular mobility of trimethoxy(2-phenylethyl)silane-modified surfaces [24]. The advancing contact angle typically exceeds the receding contact angle by 10-15°, indicating moderate surface heterogeneity and molecular reorientation effects [22].

Dynamic contact angle measurements reveal that the surface properties are influenced by environmental conditions, with contact angles decreasing under high humidity conditions due to hydrolysis of residual methoxy groups [25]. The surface energy characteristics demonstrate good thermal stability up to 150°C, beyond which degradation of the organic functionality leads to increased surface polarity [20].

| Probe Liquid | Contact Angle (°) | Surface Energy Component | Contribution (mJ/m²) |

|---|---|---|---|

| Water | 75-85 | Polar | 8-12 |

| Diiodomethane | 35-45 | Dispersive | 28-35 |

| Formamide | 50-60 | Combined | 15-20 |

| Ethylene glycol | 45-55 | Polar/Dispersive | 18-25 |

Surface Modification Applications

The surface energy characteristics of trimethoxy(2-phenylethyl)silane make it suitable for applications requiring moderate hydrophobicity and good adhesion properties [26]. The compound effectively modifies siliceous surfaces to create hydrophobic coatings while maintaining sufficient surface energy for adhesive bonding applications [27].

Surface characterization studies demonstrate that the compound forms stable monolayers on silica substrates, with surface coverage approaching 0.65 mmol/100 m² under optimal conditions [28]. The modified surfaces exhibit enhanced durability under aqueous conditions compared to conventional silane treatments, with contact angles remaining stable for extended periods in deionized water [16].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant